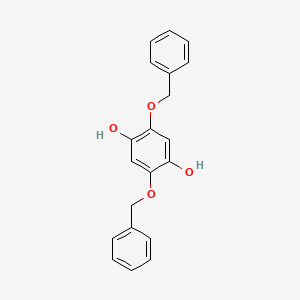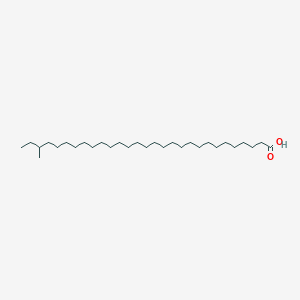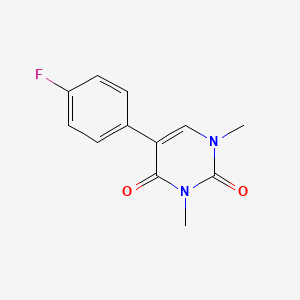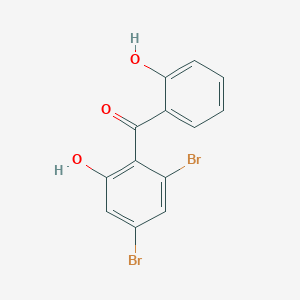![molecular formula C28H44N2O B15160860 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile CAS No. 870088-16-7](/img/structure/B15160860.png)
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique molecular structure. It contains 75 atoms, including 44 hydrogen atoms, 28 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom
Métodos De Preparación
The synthesis of 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile involves several steps. The synthetic route typically includes the reaction of benzene derivatives with octyldodecyl alcohol under specific conditions to form the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in the study of cellular processes and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
- 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarboxylic acid
- 4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarboxamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
870088-16-7 |
|---|---|
Fórmula molecular |
C28H44N2O |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
4-(2-octyldodecoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-12-14-16-18-25(17-15-13-10-8-6-4-2)24-31-28-20-19-26(22-29)27(21-28)23-30/h19-21,25H,3-18,24H2,1-2H3 |
Clave InChI |
IOLOFYDVBRWMLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC1=CC(=C(C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)
![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)


![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)

![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)


